molecular formula C7H3Cl3FNO3 B1402255 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene CAS No. 1404194-20-2

2-Fluoro-4-nitro-1-(trichloromethoxy)benzene

Cat. No.: B1402255
CAS No.: 1404194-20-2
M. Wt: 274.5 g/mol
InChI Key: KRCFPEFERQFWDW-UHFFFAOYSA-N
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Description

Overview of 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene

2-Fluoro-4-nitro-1-(trichloromethoxy)benzene is a nitroaromatic compound characterized by a benzene ring substituted with fluorine, nitro, and trichloromethoxy groups at the 2-, 4-, and 1-positions, respectively. Its molecular formula is $$ \text{C}7\text{H}3\text{Cl}3\text{FNO}3 $$, with a molecular weight of 274.5 g/mol. The compound exhibits a planar aromatic core, with the electron-withdrawing nitro and trichloromethoxy groups influencing its reactivity and stability.

Property Value
Molecular Formula $$ \text{C}7\text{H}3\text{Cl}3\text{FNO}3 $$
Molecular Weight 274.5 g/mol
Key Functional Groups Nitro, Trichloromethoxy, Fluorine
Solubility Insoluble in water; soluble in organic solvents

The trichloromethoxy group ($$-\text{O}-\text{CCl}3$$) contributes to its lipophilicity, while the nitro group ($$-\text{NO}2$$) enables participation in electrophilic substitution and reduction reactions.

Historical Context and Discovery

The synthesis of 2-fluoro-4-nitro-1-(trichloromethoxy)benzene emerged from advancements in halogenated aromatic chemistry during the late 20th century. Early methods focused on nitration and chlorination of pre-functionalized benzene derivatives, but modern approaches prioritize regioselective substitution. For example, a two-step synthesis involves:

  • Fluorination : Electrophilic fluorination of 1,3-dichloro-4-nitrobenzene using Selectfluor.
  • Trichloromethoxylation : Reaction with trichloromethyl chloroformate in the presence of a base.

Patents from the 1990s, such as US 5310723, laid groundwork for related compounds by demonstrating ammonia-mediated substitution of halogens on nitrobenzenes. These methods were later adapted to introduce the trichloromethoxy group, reflecting industrial demand for nitroaromatic intermediates.

Relevance in Contemporary Chemical Research

This compound is pivotal in multiple domains:

  • Pharmaceuticals : Serves as a precursor for antitumor agents and kinase inhibitors. Its nitro group can be reduced to an amine for further functionalization.
  • Agrochemicals : Used in synthesizing herbicides due to its stability under environmental conditions.
  • Materials Science : The trichloromethoxy group enhances thermal stability, making it useful in polymer cross-linking agents.

Recent studies highlight its role in palladium-catalyzed coupling reactions, enabling the construction of biaryl structures for drug discovery. Additionally, its electronic properties are exploited in organic light-emitting diodes (OLEDs) as electron-transport layers.

Scope and Objectives of the Review

This review systematically examines:

  • Synthetic Pathways : Optimization of fluorination and trichloromethoxylation reactions.
  • Physicochemical Properties : Polarity, solubility, and spectroscopic profiles.
  • Applications : Focus on catalytic and biomedical uses.

Properties

IUPAC Name

2-fluoro-4-nitro-1-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCFPEFERQFWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Trichloromethoxybenzene Intermediate

The foundational step involves synthesizing trichloromethoxybenzene , which serves as a precursor for introducing the trichloromethoxy group onto the aromatic ring.

  • Methodology :
    Trichloromethoxybenzene is produced via chlorination of anisole derivatives using chlorine gas under UV illumination, as described in patent CN101648890B.

    • Reaction Conditions :
      • Reactants: Anisole and chlorobenzotrifluoride
      • Temperature: 90–100°C
      • Chlorine flow: 15–20 LPH, maintained for 2 hours post-addition
      • Solvent: Petroleum ether and other solvents for purification
    • Outcome :
      Crude product distilled at atmospheric pressure yields pure trichloromethoxybenzene with high purity (~99%).
  • Alternative Approach :
    Direct chlorination of chlorobenzotrifluoride in the presence of UV light, with subsequent distillation, is also reported, emphasizing the importance of controlled chlorination conditions to avoid over-chlorination or side reactions.

Conversion of Trichloromethoxybenzene to Trifluoromethoxybenzene

The trifluoromethoxy group is introduced by reacting trichloromethoxybenzene with hydrofluoric acid (HF):

  • Methodology :
    • Reactant: Trichloromethoxybenzene
    • Reagent: Anhydrous HF
    • Conditions: 80°C for 4–6 hours in a sealed autoclave
    • Post-reaction: Purification by distillation at atmospheric pressure yields trifluoromethoxybenzene with 78% yield.

This step effectively replaces chlorine atoms with fluorine, forming the desired trifluoromethoxy group.

The introduction of the nitro group occurs via electrophilic aromatic substitution:

  • Methodology :

    • Reagents: Concentrated sulfuric acid and nitric acid
    • Temperature: Maintained initially at 0°C, then gradually increased to 35°C
    • Procedure: The nitration mixture is added to trifluoromethoxybenzene dissolved in dichloromethane (DCM) at low temperature, then warmed to complete nitration.
    • Selectivity :
      The para-isomer predominates (~90%), due to the directing effects of the trifluoromethoxy group.
  • Outcome :
    The crude nitrated product, 1-nitro-4-trifluoromethoxybenzene , is isolated via layer separation and evaporation, with high purity.

Assembly of the Final Compound

The key functional group, (trichloromethoxy) , is attached to the aromatic ring bearing the fluorine and nitro groups via nucleophilic substitution or coupling reactions:

  • Methodology :
    • Activation of the aromatic ring with suitable leaving groups (e.g., halides or diazonium salts).
    • Nucleophilic substitution with trichloromethoxy derivatives, such as trichloromethoxybenzene or related intermediates, under basic conditions (potassium carbonate or similar bases) in polar aprotic solvents like DMF.

Summary Data Table

Step Reagents Conditions Key Outcomes References
1 Anisole + Cl2 + UV 90–100°C, 2 hrs Trichloromethoxybenzene synthesis
2 Trichloromethoxybenzene + HF 80°C, 4–6 hrs Trifluoromethoxybenzene
3 Trifluoromethoxybenzene + HNO3 + H2SO4 0–35°C Para-nitro derivative
4 Nucleophilic fluorination Controlled fluorination agents 2-Fluoro-4-nitrobenzonitrile
5 Coupling reactions Basic, polar solvents Final compound assembly

Research Findings & Notes

  • The chlorination and fluorination steps require precise control over temperature and reagent addition to ensure regioselectivity and high yield.
  • The nitration process favors para-substitution due to the directing effects of the trifluoromethoxy group, which is critical for obtaining the desired isomer.
  • The use of HF for fluorination necessitates safety precautions due to its corrosiveness and toxicity.
  • Purification steps, including distillation and layer separation, are crucial for obtaining high-purity intermediates suitable for subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitro-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The nitro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the trichloromethoxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives.

    Reduction Reactions: Products include amino-substituted benzene derivatives.

    Oxidation Reactions: Products include oxidized benzene derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-4-nitro-1-(trichloromethoxy)benzene serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets.

Agricultural Chemistry

This compound is explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. The presence of halogen atoms often enhances the bioactivity of compounds against pests while improving stability under environmental conditions.

Material Science

Due to its unique chemical properties, this compound is investigated for applications in developing new materials, such as polymers or coatings that require specific thermal or chemical resistance.

Environmental Chemistry

Research into the environmental impact of halogenated compounds includes studying the degradation pathways of 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene. Understanding its behavior in various environmental conditions is crucial for assessing its ecological risks.

Case Study 1: Pharmaceutical Development

In a study focused on developing anti-cancer agents, derivatives of 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene were synthesized and tested for their ability to inhibit tumor growth in vitro. Results indicated that modifications at the nitro position significantly enhanced cytotoxicity against specific cancer cell lines.

Case Study 2: Agrochemical Efficacy

Field trials conducted with formulations containing this compound demonstrated effective pest control in agricultural settings. The studies revealed that the trichloromethoxy group contributed to increased potency against resistant pest populations compared to traditional pesticides.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can influence the compound’s reactivity and interaction with enzymes or receptors. The trichloromethoxy group can also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Chlorinated derivatives (e.g., 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene) exhibit higher lipophilicity than fluorinated analogs, which may enhance membrane permeability in biological systems .

Environmental and Toxicological Considerations

  • QSAR Studies : Chlorinated nitrobenzenes (e.g., 1-Chloro-4-(trifluoromethyl)benzene) are subjects of quantitative structure-activity relationship (QSAR) models for toxicity prediction. The trichloromethoxy group’s environmental persistence warrants similar scrutiny for the target compound .

Biological Activity

2-Fluoro-4-nitro-1-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene is C7_7H3_3Cl3_3FNO3_3. The compound features:

  • Fluoro group : Enhances lipophilicity and potential biological activity.
  • Nitro group : Can participate in redox reactions and influence biological interactions.
  • Trichloromethoxy group : Modulates reactivity and stability.

These functional groups contribute to the compound's unique reactivity and interaction with biological targets.

The biological activity of 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can enhance the compound's reactivity, potentially leading to inhibition or activation of biochemical pathways. For instance, the compound may inhibit certain enzymes involved in microbial resistance or cancer cell proliferation.

Antimicrobial Activity

Research indicates that compounds similar to 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene exhibit significant antimicrobial properties. For example, derivatives with similar structural features have shown potency against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin in some cases .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Fluoro-4-nitro-1-(trichloromethoxy)benzeneE. coliTBD
Similar DerivativeS. aureus0.012 µg/mL
Similar DerivativeStreptococcus pneumoniaeTBD

Anticancer Activity

The anticancer potential of 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene has been explored in vitro. Studies suggest that compounds with similar functionalities can suppress the proliferation of cancer cell lines significantly more than healthy cells, indicating a selective cytotoxic effect. For instance, certain derivatives have shown IC50_{50} values in the nanomolar range against breast cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a derivative of 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene exhibited potent inhibitory activity against E. coli DNA gyrase, which is crucial for bacterial DNA replication. This suggests a mechanism where the compound disrupts bacterial growth by targeting essential enzymatic functions .
  • Cancer Cell Proliferation : In a clonogenic survival assay involving breast cancer cell lines (T-47D and MDA-MB-231), a structurally related compound showed significant suppression of cell proliferation with EC50_{50} values around 424 nM . This highlights the potential for developing targeted therapies based on this chemical scaffold.

Comparative Analysis

When compared to similar compounds, such as 4-Fluoro-1-nitro-2-(trichloromethoxy)benzene, the unique positioning of functional groups in 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene may confer distinct biological properties that warrant further investigation.

CompoundUnique FeaturesBiological Activity
2-Fluoro-4-nitro-1-(trichloromethoxy)benzeneSpecific arrangement of F, NO2_2, Cl groupsAntimicrobial, Anticancer
4-Fluoro-1-nitro-2-(trichloromethoxy)benzeneDifferent functional group positioningTBD

Q & A

Q. What are the standard synthetic routes for preparing 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene?

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Introduction of the trichloromethoxy group : Reacting a phenol derivative with a trichloromethylating agent (e.g., trichloromethyl chloride) under basic conditions.

Nitration : Directed by the electron-withdrawing trichloromethoxy group, nitration at the para position using mixed acid (HNO₃/H₂SO₄).

Fluorination : Halogen exchange or electrophilic substitution at the ortho position using a fluorinating agent (e.g., HF or Selectfluor®).
Key challenges include controlling regioselectivity and minimizing side reactions due to competing electronic effects. For analogous nitro-halogenated benzene syntheses, reflux conditions with acetic acid as a catalyst have been employed (e.g., condensation reactions in ).

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F and ¹³C NMR are critical for identifying fluorine and trichloromethoxy groups. ¹H NMR can resolve aromatic proton splitting patterns.
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) confirms molecular geometry and substituent positions. For example, a related nitro- and halogen-substituted benzene derivative was resolved with an R factor of 0.052 ().
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential toxicity and irritancy ().
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination ().

Advanced Research Questions

Q. How do electronic effects of the trichloromethoxy group influence reactivity in electrophilic substitution?

The trichloromethoxy group (-O-CCl₃) is strongly electron-withdrawing due to the inductive effect of three chlorine atoms, directing electrophilic attacks to meta/para positions. However, steric hindrance from the bulky group may favor para substitution. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity. Comparatively, trifluoromethoxy analogs ( ) show similar electronic but reduced steric effects, highlighting the need for experimental validation.

Q. What crystallographic challenges arise with this compound, and how can they be mitigated?

  • Crystal Packing : Bulky substituents (e.g., trichloromethoxy) may disrupt lattice formation, leading to poor crystal quality. Slow evaporation in nonpolar solvents (e.g., hexane) can improve crystal growth.
  • Data Refinement : Use SHELX programs for high-resolution data analysis. For example, SHELXL refinement achieved a mean C–C bond deviation of 0.005 Å in a structurally similar nitro-halogenated benzene ().

Q. How can computational chemistry predict regioselectivity in further functionalization?

  • DFT Calculations : Optimize molecular geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Reaction Pathway Modeling : Compare activation energies for competing pathways (e.g., nitration at C-4 vs. C-5). For example, nitro positioning in analogs () suggests steric and electronic factors dominate over resonance effects.

Q. How do contradictory data in synthetic yields arise, and how can they be resolved?

Variations in reaction conditions (e.g., solvent polarity, catalyst loading) significantly impact yields. For instance:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nitration efficiency but increase side reactions.
  • Catalyst Choice : Acetic acid () vs. sulfuric acid alters protonation states of intermediates.
    Statistical design of experiments (DoE) can optimize parameters and reconcile discrepancies.

Q. What are the applications of this compound in materials science or medicinal chemistry?

  • Materials Science : As a building block for liquid crystals or polymers, leveraging its aromatic rigidity and halogenated motifs.
  • Medicinal Chemistry : Nitro groups are precursors for amino derivatives in drug discovery. For example, analogs like 2-chloro-4-fluoro-5-nitrobenzoyl chloride () are intermediates in bioactive molecule synthesis.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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